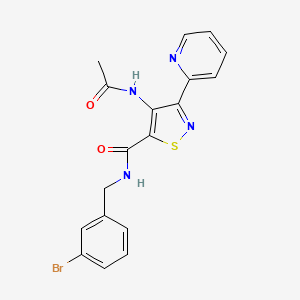

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-acetamido-N-[(3-bromophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-7-2-3-8-20-14)23-26-17(16)18(25)21-10-12-5-4-6-13(19)9-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKXOMOMPLWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the isothiazole intermediate.

Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached through a Friedel-Crafts alkylation reaction, using a bromobenzyl halide and a Lewis acid catalyst.

Acetylation: The final step involves the acetylation of the amino group to form the acetamido derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the bromobenzyl group may interact with hydrophobic pockets in proteins, while the acetamido and pyridinyl groups can form hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

- Key Differences :

- Core Structure : Pyrazolo-pyrimidine vs. isothiazole.

- Substituents : Ethylsulfonyl-pyridinyl vs. acetamido-pyridinyl.

- Functional Groups : Sulfonyl groups enhance electrophilicity and metabolic stability compared to acetamido groups.

- Applications : Explicitly cited as pesticides and insecticides . By contrast, the target compound’s bromobenzyl group may favor interactions with mammalian targets (e.g., kinases or receptors).

N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7)

- Key Differences :

- Core Structure : 1,2,4-Triazole vs. isothiazole.

- Linkage : Thioacetamide bridge vs. direct benzyl-carboxamide linkage.

- Substituents : Ethyl group on triazole vs. acetamido on isothiazole.

- Properties : The triazole-thioacetamide scaffold may exhibit different solubility and bioavailability profiles due to sulfur’s lipophilicity .

3-Cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazoles

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Bioactivity Potential: The bromobenzyl and pyridinyl groups in the target compound are common in kinase inhibitors (e.g., imatinib analogs), suggesting possible anticancer or anti-inflammatory activity.

- Synthetic Challenges : The isothiazole ring’s sensitivity to oxidation and ring-opening reactions may complicate synthesis compared to more stable triazole or pyrimidine cores .

- Agrochemical Relevance : While pyrazolo-pyrimidine derivatives are validated pesticides, the target compound’s acetamido group could reduce environmental persistence compared to sulfonyl-containing analogs .

Q & A

Synthesis Optimization and Reaction Monitoring

Q: What are the critical parameters for optimizing the synthesis of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide, and how can reaction progress be validated? A:

- Key Parameters :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving bromobenzyl groups .

- Catalysts : Use coupling agents (e.g., HATU or EDC) to facilitate amide bond formation between the isothiazole core and acetamido/bromobenzyl substituents .

- Temperature Control : Maintain 60–80°C during cyclization steps to avoid side reactions .

- Validation :

- Thin-Layer Chromatography (TLC) : Monitor intermediates using silica gel plates with ethyl acetate/hexane (3:7) as eluent .

- LCMS : Confirm molecular ion peaks ([M+H]+) and purity (>95%) post-purification .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound, especially the pyridin-2-yl and bromobenzyl substituents? A:

- NMR Spectroscopy :

- ¹H NMR : Identify pyridin-2-yl protons (δ 8.2–8.8 ppm, aromatic doublets) and bromobenzyl methylene protons (δ 4.5–4.7 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~168–170 ppm) and isothiazole ring carbons .

- X-ray Crystallography : Resolve spatial arrangements of the pyridin-2-yl and bromobenzyl groups to validate regioselectivity .

Biological Target Identification

Q: How can researchers identify potential biological targets for this compound, given its structural complexity? A:

- Molecular Docking : Screen against kinase or protease targets using software like AutoDock Vina. The pyridin-2-yl group may interact with ATP-binding pockets .

- Enzyme Inhibition Assays : Test activity against COX-2 or HDACs, as related isothiazole-carboxamides show anti-inflammatory/anticancer properties .

- Cellular Assays : Use HEK293 or HeLa cells to evaluate cytotoxicity (IC50) and selectivity via MTT assays .

Advanced SAR Analysis

Q: How does the bromine substitution on the benzyl group influence bioactivity compared to chloro or methyl analogs? A:

- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to cysteine-rich targets (e.g., kinases) .

- Lipophilicity : Bromine increases logP, enhancing membrane permeability but potentially reducing solubility. Compare with chloro (lower logP) and methyl (hydrophobic) analogs .

- Validation : Synthesize analogs (e.g., 3-chlorobenzyl or 3-methylbenzyl) and test in parallel via enzyme inhibition assays .

Addressing Contradictory Data in Target Validation

Q: How should researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound? A:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism of the acetamido group .

- Metabolite Identification : Use LC-HRMS to detect hydrolyzed or oxidized metabolites (e.g., cleavage of the isothiazole ring) .

- Proteomic Studies : Apply SILAC labeling to confirm target engagement in vivo versus off-target effects .

Computational Modeling for Mechanism Elucidation

Q: What computational strategies are effective for predicting the mechanism of action of this compound? A:

- MD Simulations : Simulate binding stability of the bromobenzyl group in hydrophobic pockets over 100 ns trajectories (e.g., using GROMACS) .

- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC50 values using descriptors like Hammett constants .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine substitution to quantify binding affinity changes .

Toxicity and Safety Profiling

Q: What methodologies are recommended for assessing the toxicity profile of this compound in preclinical studies? A:

- Ames Test : Screen for mutagenicity using TA98 and TA100 strains, focusing on the isothiazole core’s potential DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.